2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione
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Description
2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione , with CAS number 160554-83-6, is a synthetic derivative of dibenzo[de,h]isoquinoline-1,3-dione. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The chemical structure features a dibenzoisoquinoline core substituted with dimethylamino and hydroxyethyl groups, which are critical for its biological interactions.
Antitumor Activity
Research indicates that derivatives of dibenzoisoquinoline exhibit significant antitumor properties. A study conducted by researchers on similar compounds demonstrated that modifications at specific positions on the dibenzoisoquinoline scaffold can enhance cytotoxicity against various cancer cell lines. The presence of amino groups has been correlated with increased potency against solid tumors and leukemia cells .
Table 1: Summary of Antitumor Activity
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Dibenzoisoquinoline Derivative | P388 Leukemia | 0.5 | |
7-Aminoazonefide | P388 Leukemia | 0.25 | |
Unsubstituted Parent | P388 Leukemia | 1.0 |
Cardiovascular Effects
In addition to antitumor activity, the compound's structural analogs have been evaluated for cardiotoxicity. Notably, certain derivatives showed low cardiotoxicity relative to their cytotoxic effects on tumor cells, suggesting a favorable therapeutic index for potential anticancer agents .
Table 2: Cardiovascular Effects
Compound | Effect on Cardiac Myocytes | Reference |
---|---|---|
5-Acetylaminoazonefide | High cardiotoxicity | |
9-Aminoazonefide | Low cardiotoxicity |
The proposed mechanism of action for this class of compounds includes intercalation into DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to apoptosis in cancer cells, making it a target for further drug development.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Solid Tumors : A preclinical trial demonstrated that the compound exhibited significant tumor regression in mouse models bearing solid tumors when administered at specific doses.
- Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while reducing side effects.
Properties
IUPAC Name |
15-[2-(dimethylamino)ethyl]-10-(2-hydroxyethylamino)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24(2)10-11-25-21(27)16-7-8-18(23-9-12-26)17-13-14-5-3-4-6-15(14)20(19(16)17)22(25)28/h3-8,13,23,26H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTOOOXFSTWXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=C(C3=CC4=CC=CC=C4C(=C23)C1=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.